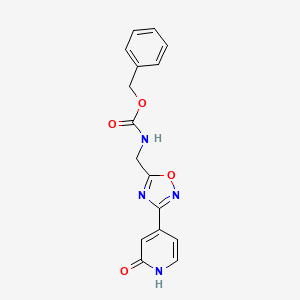![molecular formula C11H14N2O4S B2584546 2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid CAS No. 1553629-71-2](/img/structure/B2584546.png)
2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” is a chemical compound with the molecular formula C11H14N2O4S . It has a molecular weight of 270.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share a structural similarity with “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid”, have been investigated for their antiviral properties. Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses, indicating potential use in antiviral drug development .
Anti-inflammatory Properties
The indole nucleus, found in compounds like the one , is known to possess anti-inflammatory capabilities. This suggests that “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” could be explored for its efficacy in reducing inflammation, which is beneficial in conditions like arthritis and asthma .
Anticancer Potential
Indole derivatives have been recognized for their anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in the synthesis of new drug molecules for cancer treatment. This compound could be part of novel therapeutic strategies against various cancers .
Antioxidant Effects
Compounds with an indole base structure are known to exhibit antioxidant properties. This is crucial in combating oxidative stress in cells, which is implicated in aging and various diseases. The compound may contribute to the development of antioxidants .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is well-documented. They can be effective against a broad spectrum of microorganisms, including bacteria and fungi. This makes “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” a candidate for inclusion in new antimicrobial agents .
Antidiabetic Applications
Indole compounds have shown promise in antidiabetic research, with potential to affect glucose metabolism and insulin sensitivity. This suggests possible applications of “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” in managing diabetes .
Neuroprotective Actions
The neuroprotective effects of indole derivatives are of significant interest, particularly in the context of neurodegenerative diseases. Research into compounds like “2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid” could lead to advances in treating conditions such as Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
Some indole-based compounds have been found to inhibit enzymes involved in disease processes. For example, they can affect monophenolase activity, which is relevant in conditions like hyperpigmentation. This points to potential applications in enzyme-targeted therapies .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[methyl(prop-2-enyl)amino]-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-3-6-13(2)10-5-4-8(18(12,16)17)7-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZBEHVDBWLTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

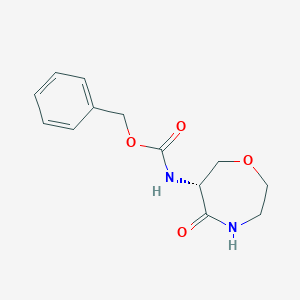
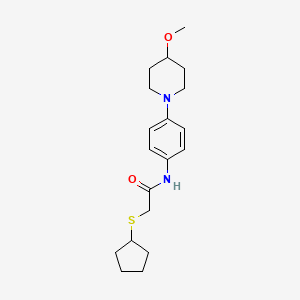
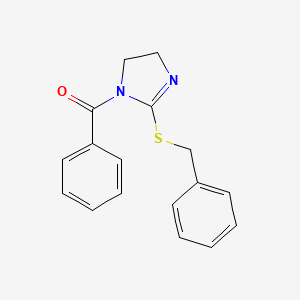

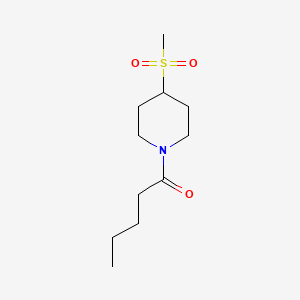
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
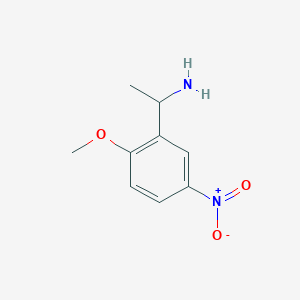

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584482.png)
